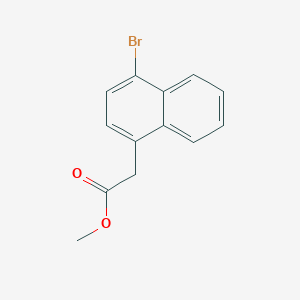
Methyl 2-(4-bromonaphthalen-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-bromonaphthalen-1-yl)acetate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the 4-position of the naphthalene ring and an acetic acid methyl ester group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromonaphthalen-1-yl)acetate typically involves the bromination of naphthalene followed by esterification. One common method is as follows:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-naphthalene.
Acetylation: The 4-bromo-naphthalene is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst to form 4-bromo-naphthalen-1-yl-acetic acid.
Esterification: Finally, the acetic acid derivative is esterified using methanol and a strong acid catalyst like sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-bromonaphthalen-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The acetic acid methyl ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 4-amino-naphthalen-1-yl-acetic acid methyl ester or 4-thio-naphthalen-1-yl-acetic acid methyl ester.
Oxidation: Formation of 4-bromo-naphthalen-1-yl-acetic acid.
Reduction: Formation of 4-bromo-naphthalen-1-yl-ethanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-bromonaphthalen-1-yl)acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-bromonaphthalen-1-yl)acetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and specificity, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-naphthalen-1-yl)-acetic acid methyl ester
- (4-Fluoro-naphthalen-1-yl)-acetic acid methyl ester
- (4-Iodo-naphthalen-1-yl)-acetic acid methyl ester
Uniqueness
Methyl 2-(4-bromonaphthalen-1-yl)acetate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C13H11BrO2 |
|---|---|
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
methyl 2-(4-bromonaphthalen-1-yl)acetate |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(15)8-9-6-7-12(14)11-5-3-2-4-10(9)11/h2-7H,8H2,1H3 |
InChI-Schlüssel |
AZHDFJVTCVTQIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=C(C2=CC=CC=C12)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


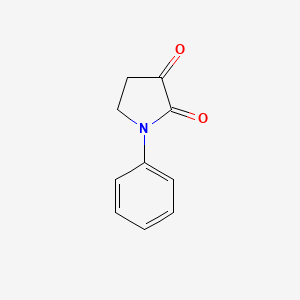
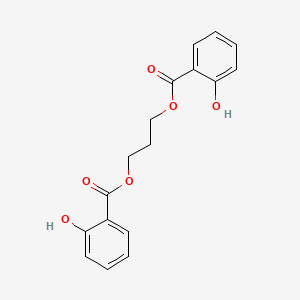
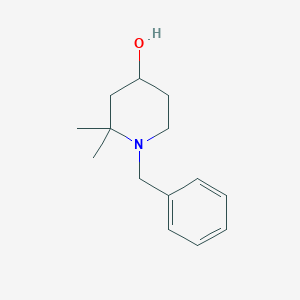




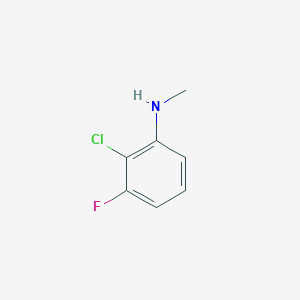
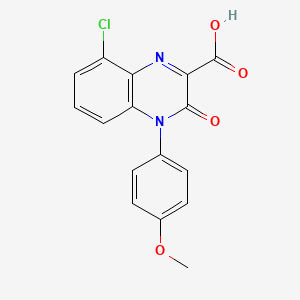


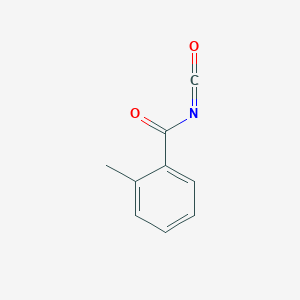
![3-({[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B8762737.png)

